Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under basic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Another method involves the use of N-propargylpyridiniums, which undergo cycloisomerization in the presence of a base such as sodium hydroxide. This metal-free and aqueous synthesis method is rapid and efficient, providing high yields under ambient conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems and microreactor technology. These methods allow for precise control over reaction conditions, leading to improved yields and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its activity against multidrug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a chlorine substituent, which can alter its biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Another derivative with potential anti-tuberculosis activity.
Uniqueness
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methyl group at the 7-position and ester functionality at the 2-position provide distinct chemical properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-12-6-8(10(13)14-2)11-9(12)5-7/h3-6H,1-2H3 |
InChI Key |
GEAJMJGGUXGMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)OC |
Origin of Product |
United States |
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